
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. MTA belongs to the class of compounds called sulfonamides, which are known for their antibacterial and antifungal properties.
Aplicaciones Científicas De Investigación
Structural Analysis and Metabolic Stability
A study by Stec et al. (2011) discussed the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the importance of various heterocycles in improving metabolic stability. The investigation into 6,5-heterocycles as alternatives to benzothiazole rings suggests a strategic approach to enhance drug profiles by modifying structural components, which could be relevant to the compound (Stec, M. et al., 2011).
Anticonvulsant and Antimicrobial Applications
Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating them for anticonvulsant activity. This research underscores the potential of sulfonamide derivatives in developing treatments for convulsion, pointing to the broader applicability of such compounds in medicinal chemistry (Farag, A. A. et al., 2012).
Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use, demonstrating the versatility of sulfonamide derivatives in addressing bacterial and fungal infections (Darwish, E. et al., 2014).
Carbonic Anhydrase Inhibition for Therapeutic Applications
A study by Carta et al. (2017) investigated sulfonamide derivatives as inhibitors of human carbonic anhydrase isoforms, relevant for treating various pathologies like cancer and obesity. This research highlights the therapeutic potential of sulfonamide-based inhibitors in targeting enzymes involved in disease processes (Carta, F. et al., 2017).
Glutaminase Inhibition for Cancer Therapy
Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including sulfonamide derivatives, as inhibitors of kidney-type glutaminase (GLS) for cancer therapy. This study illustrates the role of sulfonamide modifications in developing potent cancer therapeutics with improved solubility and efficacy (Shukla, K. et al., 2012).
Propiedades
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-12-4-6-15(7-5-12)26(22,23)20-17-19-13(11-25-17)9-16(21)18-10-14-3-2-8-24-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICFLKQLVBLISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


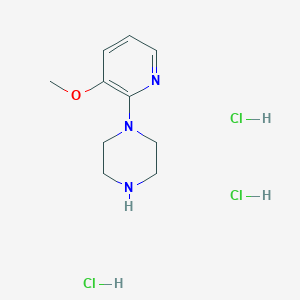
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)


![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)
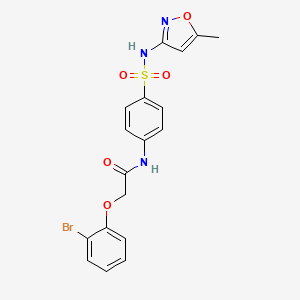
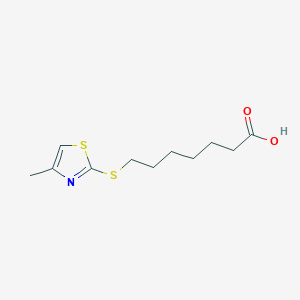
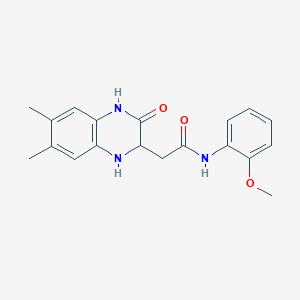
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)
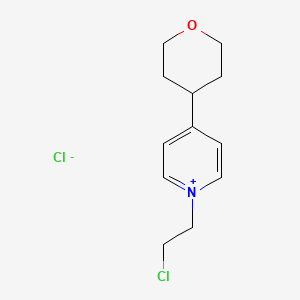
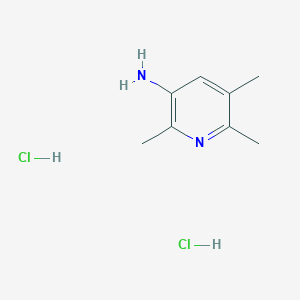
![[1-(Prop-2-en-1-yl)cyclobutyl]methanol](/img/structure/B2699064.png)